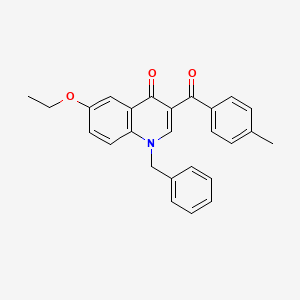

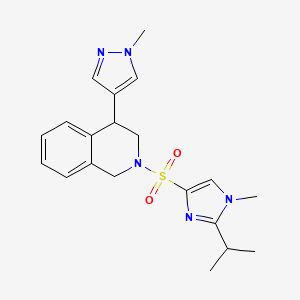

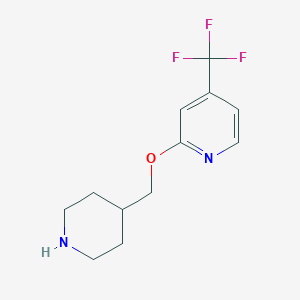

2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Unfortunately, I couldn’t find a specific description of this compound.

Synthesis Analysis

I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis

No information was found on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find any data on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find any data on the physical and chemical properties of this compound.Applications De Recherche Scientifique

Multicomponent Reactions and Synthesis

Synthesis and Biological Activity : A study by Chen et al. (2010) on the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction demonstrated the potential of these compounds as inhibitors with promising activities against CDC25B, TC-PTP, and PTP1B, highlighting their significance in medicinal chemistry research Chen and Wu, 2010.

Catalytic Processes and Novel Syntheses : Li et al. (2011) discovered a multicomponent reaction that leads to the unexpected formation of H-pyrazolo[5,1-a]isoquinolines, utilizing silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation. This synthesis approach opens new avenues for generating complex organic compounds under mild conditions Li and Wu, 2011.

Cycloaddition Reactions : Wu et al. (2012) presented a study on the cycloaddition of N-sulfonylpyridinium imides and isoquinolinium imides with acetylenedicarboxylates. This process efficiently synthesizes pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives, demonstrating the versatility of cycloaddition reactions in constructing heterocyclic compounds Wu et al., 2012.

Green Chemistry Approaches : Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid as a catalyst for synthesizing pyranopyrazoles, showcasing an environmentally friendly method that combines high yields, short reaction times, and an efficient workup process. This study emphasizes the importance of green chemistry in the synthesis of complex organic molecules Aliabadi and Mahmoodi, 2016.

Sulfonamide Hybrids : Recent advancements in sulfonamide-based hybrid compounds, as reviewed by Ghomashi et al. (2022), highlight the broad pharmacological potential of sulfonamide hybrids in offering antibacterial, anti-inflammatory, and anti-tumor activities. This research underscores the continuous exploration of sulfonamide hybrids in drug discovery Ghomashi et al., 2022.

Safety And Hazards

No information was found on the safety and hazards associated with this compound.

Orientations Futures

I couldn’t find any information on the future directions of research or applications for this compound.

Propriétés

IUPAC Name |

2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-14(2)20-22-19(13-23(20)3)28(26,27)25-11-15-7-5-6-8-17(15)18(12-25)16-9-21-24(4)10-16/h5-10,13-14,18H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPDWIXVIGNLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)